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Methyl 5-(4-
Compound Name: hydroxyphenyl)isoxazole-3-
carboxylate
Cat. No.: B1418159
\ v

An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 5-(4-
hydroxyphenyl)isoxazole-3-carboxylate

Abstract

Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate (CAS No. 60640-71-3) is a heterocyclic
compound featuring the isoxazole scaffold, a motif of significant interest in medicinal chemistry
due to its presence in numerous bioactive molecules. A thorough understanding of its
fundamental physical and chemical properties is a prerequisite for any meaningful investigation
into its potential applications, particularly in drug discovery and development. These properties
govern critical aspects of a compound's behavior, including its absorption, distribution,
metabolism, and excretion (ADME) profile. This guide provides a comprehensive framework for
the systematic characterization of this molecule, detailing not just the methods for data
acquisition but also the scientific rationale behind each experimental choice. We present field-
proven, step-by-step protocols for confirming structural identity and purity, determining key
physicochemical parameters such as melting point, aqueous solubility, and pKa, and
establishing a complete data profile essential for advancing research and development efforts.

Introduction: The Imperative of Foundational
Characterization
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The journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is
predicated on a deep understanding of its molecular characteristics. Methyl 5-(4-
hydroxyphenyl)isoxazole-3-carboxylate, with its molecular formula C11HsNO4 and molecular
weight of approximately 219.2 g/mol , presents a structure with functional groups that are
pivotal to its behavior in biological systems: a phenolic hydroxyl group, an aromatic ring, and a
methyl ester.[1][2]

The accurate determination of its physical properties is not a trivial data-collection exercise; it is
the foundational step that informs everything from formulation development to the interpretation
of bioactivity data. Properties such as solubility directly influence bioavailability, while the pKa
dictates the molecule's charge state at physiological pH, which in turn affects its ability to cross
biological membranes and interact with protein targets.[3][4] This document serves as a self-
validating guide to elucidating these critical parameters with scientific rigor.

Table 1: Core Molecular Identifiers

Identifier Value Source
Methyl 5-(4-

IUPAC Name hydroxyphenyl)isoxazole-3- N/A
carboxylate

CAS Number 60640-71-3 [1]

Molecular Formula C11HoNOa4 [1112]

Molecular Weight 219.19 g/mol [1][2]

Structural Integrity and Purity Assessment

Before any physical property can be measured with confidence, the identity and purity of the
compound must be unequivocally confirmed. This ensures that the data generated is
attributable to the molecule of interest and not to impurities or degradation products.

Rationale for Orthogonal Purity Analysis

We employ two orthogonal analytical techniques, Liquid Chromatography-Mass Spectrometry
(LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The term "orthogonal” refers
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to the fact that these methods characterize the molecule based on different physical principles
(mass-to-charge ratio vs. nuclear spin). This approach provides a more robust and trustworthy
assessment of purity than a single method alone. LC-MS is highly sensitive for detecting trace-
level impurities, while NMR provides definitive structural confirmation.[5][6][7]

Experimental Protocol: LC-MS for Molecular Weight
Confirmation and Purity

Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool in
modern chemistry for the analysis of small molecules.[6][8][9]

Methodology:

o Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or
acetonitrile. Dilute this stock to a final concentration of ~10 pg/mL using the initial mobile
phase composition.

o Chromatographic Conditions:
o Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 um particle size).
o Mobile Phase A: Water with 0.1% formic acid.
o Mobile Phase B: Acetonitrile with 0.1% formic acid.

o Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to
initial conditions.

o Flow Rate: 0.4 mL/min.
o Injection Volume: 2 pL.
¢ Mass Spectrometry Conditions:

o lonization Source: Electrospray lonization (ESI), positive mode. ESI is chosen for its
efficiency in ionizing polar molecules like the target compound.[5]

o Scan Range: m/z 100-500.
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o Data Analysis: Look for the protonated molecular ion [M+H]* at m/z = 220.2. The purity is
estimated by integrating the area of the main peak relative to the total ion chromatogram
(TIC) area.

Experimental Protocol: *H and **C NMR for Structural
Verification

NMR spectroscopy provides an unambiguous fingerprint of a molecule's structure.[7]
Methodology:

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent,
such as DMSO-ds or CDCls. DMSO-ds is often preferred as it will solubilize the polar
compound and allow for the observation of the exchangeable phenolic -OH proton.

Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
Data Acquisition:

o H NMR: Acquire a standard proton spectrum. Expected signals would include: a singlet
for the methyl ester protons (~3.9 ppm), distinct signals for the aromatic protons on the
hydroxyphenyl ring, a signal for the isoxazole proton, and a broad singlet for the phenolic
hydroxy! proton (its chemical shift will be concentration-dependent in DMSO-ds).[7][10][11]

o 13C NMR: Acquire a proton-decoupled carbon spectrum. Expect signals for the ester
carbonyl, the isoxazole ring carbons, the aromatic carbons, and the methyl ester carbon.
[71[10]

Data Analysis: Confirm that the observed chemical shifts, integration values (for *H), and
number of signals match the expected structure of Methyl 5-(4-hydroxyphenyl)isoxazole-
3-carboxylate.

Determination of Core Physicochemical Properties

With the compound's identity and purity established, the following key physical properties can
be accurately determined.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


http://op.niscpr.res.in/index.php/IJC/article/download/72063/465482797
http://op.niscpr.res.in/index.php/IJC/article/download/72063/465482797
https://www.mdpi.com/1420-3049/18/11/13645
https://www.rsc.org/suppdata/c7/ra/c7ra11436b/c7ra11436b1.pdf
http://op.niscpr.res.in/index.php/IJC/article/download/72063/465482797
https://www.mdpi.com/1420-3049/18/11/13645
https://www.benchchem.com/product/b1418159?utm_src=pdf-body
https://www.benchchem.com/product/b1418159?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1418159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Physical State and Melting Point

The melting point is a fundamental physical property that provides a strong indication of a
crystalline solid's purity.[12] Pure compounds typically exhibit a sharp melting point range of
0.5-1.0°C, whereas impurities tend to depress and broaden this range.[12] While one supplier
lists the compound as a liquid, many similar isoxazoles are crystalline solids.[1][13][14]
Therefore, an experimental determination is essential.

Experimental Protocol: Capillary Melting Point Determination

o Sample Preparation: Ensure the sample is completely dry. If it is a solid, finely powder a
small amount.[12]

o Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a
small amount. Invert the tube and tap it gently to pack the sample into the sealed end to a
height of 1-2 mm.[15]

o Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., a Mel-Temp
or Thiele tube).[12]

e Measurement:

o Rapid Scan (Optional): Heat the sample rapidly to get an approximate melting
temperature. Allow the apparatus to cool.

o Accurate Determination: Heat the apparatus again, but slow the rate of heating to 1-2°C
per minute as you approach the approximate melting point.[12]

o Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the
temperature at which the entire sample has liquefied (Tz). The melting point is reported as
the range T1 - T2.
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Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Aqueous solubility is a critical parameter for any compound intended for biological study, as it is
a primary determinant of oral bioavailability.[16] It is crucial to distinguish between two types of
solubility measurements commonly used in drug discovery.

e Thermodynamic Solubility: The true equilibrium solubility, representing the maximum
concentration of a compound that can be dissolved in a solvent. It is a time-intensive but

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b1418159?utm_src=pdf-body-img
https://asianpubs.org/index.php/ajchem/article/download/25_1_45/6119
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1418159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

highly accurate "gold standard" measurement.[16][17]

 Kinetic Solubility: A high-throughput measure of how readily a compound, typically dissolved
in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It is an
invaluable tool for early-stage screening to flag potential solubility liabilities.[16][18]

Experimental Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a known volume
(e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a
glass vial.

o Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an
extended period (typically 24-48 hours) to ensure equilibrium is reached.[19]

o Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

o Sample Analysis: Carefully remove an aliquot of the clear supernatant and determine its
concentration using a validated analytical method, such as HPLC-UV or LC-MS, against a
standard calibration curve.

Experimental Protocol 2: Kinetic Solubility (Turbidimetric Method)

o Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in
100% DMSO.

o Assay Setup: In a 96-well plate, add the desired aqueous buffer.

« Titration: Gradually add small aliquots of the DMSO stock solution to the buffer with
continuous mixing.

o Detection: Monitor the solution for the first sign of precipitation (turbidity) using a plate reader
that can detect light scattering. The concentration at which precipitation is observed is the
kinetic solubility.[18]
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Caption: Comparison of Thermodynamic vs. Kinetic Solubility Workflows.

Acidity Constant (pKa)

The pKa value quantifies the acidity of an ionizable group. For Methyl 5-(4-
hydroxyphenyl)isoxazole-3-carboxylate, the phenolic hydroxyl group is the most significant
acidic proton. Its pKa will determine the ratio of the neutral (protonated) to the anionic
(deprotonated) form at a given pH. This is vital, as the charge state of a molecule profoundly
impacts its solubility, lipophilicity, and ability to interact with biological targets.[3]

Experimental Protocol: Potentiometric Titration

e Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1
mM) in water or a water/co-solvent mixture if solubility is low. Maintain a constant ionic
strength using a background electrolyte like 0.15 M KCI.[20]
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o Apparatus Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
[20]

« Titration: Place the solution in a jacketed vessel at a constant temperature. While stirring,
make the solution acidic (e.g., to pH 2) with a standardized HCI solution.

o Data Collection: Titrate the solution by adding small, precise increments of a standardized
NaOH solution. Record the pH after each addition, allowing the reading to stabilize. Continue
the titration until the pH reaches ~12.[20]

o Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from
the inflection point of the resulting titration curve, which corresponds to the pH at which 50%
of the compound is deprotonated.

Summary Data Table

The following table should be used to consolidate all experimentally determined data for this
compound, providing a comprehensive physicochemical profile.

Table 2: Consolidated Physicochemical Properties Profile
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Parameter Method Result Notes
Confirm with high-
] Expected [M+H]*: )
Molecular Weight LC-MS (ESI+) 9202 resolution MS for
' exact mass.
Purity standard for
Purity LC-MS (UVITIC) >95% most discovery
applications.
All signals consistent
Structure Confirmed 1H & 3C NMR Yes / No with proposed

structure.

Physical State

Visual Inspection

Solid / Liquid / Oil

At room temperature
(20-25°C).

A narrow range

Melting Point Capillary Method e.g., 150-152 °C o ) )
indicates high purity.
) Specify buffer (e.g.,
Thermodynamic
- Shake-Flask (ug/mL or uMm) PBS pH 7.4) and
Solubility
temperature.
Specify buffer (e.g.,
Kinetic Solubility Turbidimetric (ug/mL or pMm) PBS pH 7.4) and
temperature.
_ . Determines charge
] Potentiometric ) ]
pKa (Phenolic -OH) - (pKa value) state at physiological
Titration

pH.

Conclusion

The systematic application of the protocols detailed in this guide enables a robust and reliable

characterization of the core physical properties of Methyl 5-(4-hydroxyphenyl)isoxazole-3-

carboxylate. This foundational dataset is not merely descriptive but predictive, offering critical

insights into the compound's likely behavior in complex biological environments. By

establishing a validated physicochemical profile encompassing identity, purity, melting point,

solubility, and pKa, researchers and drug development professionals can make more informed
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decisions, design more effective experiments, and ultimately accelerate the evaluation of this
compound's therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["physical properties of Methyl 5-(4-
hydroxyphenyl)isoxazole-3-carboxylate"]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1418159#physical-properties-of-methyl-5-4-
hydroxyphenyl-isoxazole-3-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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